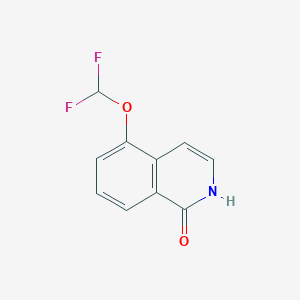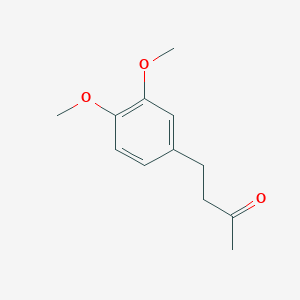
4-(3,4-Dimethoxyphenyl)butan-2-one
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)butan-2-one is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.2536 . Other names for this compound include 2-Butanone, 4-(3,4-dimethoxyphenyl)-; α-Veratrylpropanone; Gingerone, methyl ether; Methyl zingerone .
Molecular Structure Analysis
The molecular structure of this compound consists of a butan-2-one group attached to a 3,4-dimethoxyphenyl group . The structure can be represented as a 2D Mol file .Physical and Chemical Properties Analysis
This compound has a density of 1.039g/cm3, a boiling point of 301.2°C at 760 mmHg, and a refractive index of 1.495 . Its vapour pressure is 0.00107mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
Oxidative Coupling in Synthesis : The compound is used in the synthesis of various aromatic compounds. For instance, it's involved in the synthesis of aryltetralin derivatives through aryl-benzyl coupling, showcasing its role in complex chemical reactions (Krauss & Taylor, 1992).
Solvation and Specific Interactions : Research on binary mixtures of butan-2-one with different alcohols and chloroform highlights the substance’s influence on enthalpy changes and specific interactions in chemical solutions (Varfolomeev et al., 2015).
Biological and Pharmacological Aspects
Oxygen-Containing Heterocycles : It is a component in oxygen-containing heterocycles like 3-benzylchroman-4-ones, which have applications due to their anti-inflammatory, antibacterial, and other properties (Salam et al., 2021).
Synthetic Utility in Attractants : A study on its efficacy as a fruit fly attractant was conducted, although it was found to be inactive in this regard. This highlights its potential utility in developing synthetic attractants or repellents (Pranowo et al., 2010).
Materials Science and Photophysical Properties
Photopolymerization Processes : It's used in photopolymerization, where compounds like alkoxyamines bearing a chromophore group linked to the aminoxyl function are investigated for their photoinitiating abilities (Guillaneuf et al., 2010).
Photophysical Investigation in Dyes : Its derivatives have been studied for their photophysical properties, particularly in dyes, where they exhibit solvatochromic properties useful in various industrial applications (Asiri et al., 2017).
Environmental Studies
- Photodegradation Studies : The compound is used in studies related to the photostability and photodegradation of substances like fungicides, which is crucial for understanding their environmental impact and degradation pathways (Nag & Dureja, 1997).
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTJUTXCUYSHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285264 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-60-9 | |
| Record name | NSC41222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


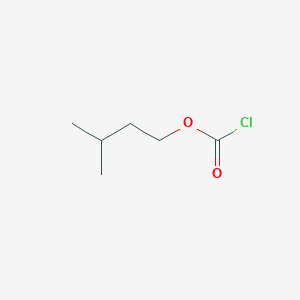
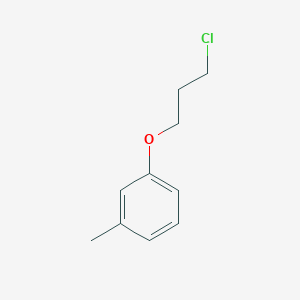

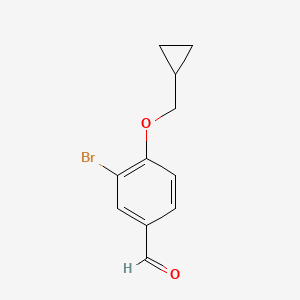
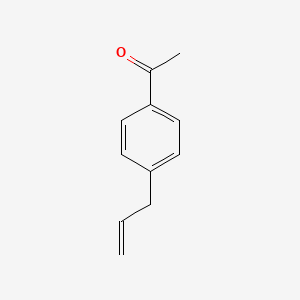


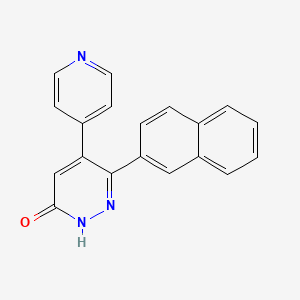
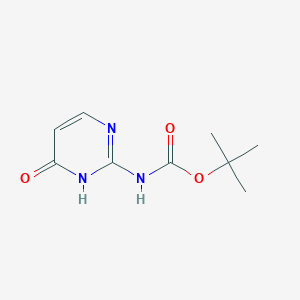
![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)
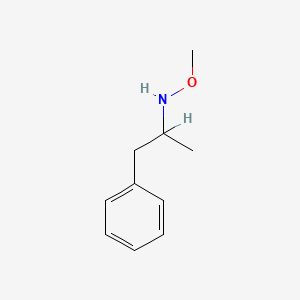

![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)
